6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is an organic compound characterized by a pyridine ring substituted with a methyl group and an amino group, which is further connected to a nicotinic acid moiety. This compound is classified under nicotinic acids, which are derivatives of pyridine and are known for their biological activities, particularly in relation to nicotinic acetylcholine receptors. The IUPAC name reflects its complex structure, and it has the molecular formula with a molecular weight of approximately 220.24 g/mol.
The synthesis of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid typically involves the following steps:
The reaction conditions typically involve heating the mixture in a suitable solvent under controlled temperatures to ensure complete reaction and optimal yield. The purification process is critical to eliminate unreacted starting materials and by-products, ensuring that the final product meets the required specifications for further applications.
The molecular structure of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid can be represented as follows:
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors, the compound modulates their activity, influencing downstream signaling pathways that affect neurotransmission and cellular responses. This interaction can lead to various biological effects, making it a subject of interest in pharmacological research.
The physical properties of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid include:
Key chemical properties include:
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several applications in scientific research:
The precise origin of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid remains less documented than prominent pharmaceutical pyridines, reflecting its status as a specialized synthetic target rather than a natural product. Its emergence aligns with broader trends in medicinal chemistry during the early 2000s, when researchers increasingly explored functionalized bipyridine systems as kinase inhibitors and receptor modulators. The synthesis of this compound relies on classic pyridine chemistry methods, particularly nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed amination, building upon foundational heterocyclic coupling strategies developed throughout the late 20th century [5].
Early synthetic routes likely adapted methodologies similar to those used for structurally related compounds like 2-((6-Methylpyridin-3-yl)oxy)nicotinic acid (CAS 1019107-97-1), where oxygen or nitrogen linkers connect pyridine subunits [6]. The specific amino-linked variant gained significant attention following its identification as a key intermediate or scaffold in patent literature focusing on metabotropic glutamate receptor (mGluR) modulators and TRP channel antagonists [7] [10]. For instance, its structural motif appears in the development pathway of clinical candidates like the TRPM8 antagonist AMG 333, where nicotinic acid derivatives served as critical starting points for structure-activity relationship (SAR) exploration [7]. Patent activity surrounding nicotinic acid derivatives as mGluR5 modulators for cognitive disorders further cemented the compound's relevance as a versatile scaffold [10].
Table 1: Historical Development Timeline of Key Pyridine-Carboxylic Acid Derivatives and Related Chemistry
Time Period | Development Milestone | Impact on Target Compound Research |
---|---|---|
1960s-1980s | Development of Chichibabin, Bönnemann, and gas-phase pyridine syntheses [5] | Established industrial-scale production of pyridine cores enabling complex derivative synthesis |
Late 1990s | Advances in transition metal-catalyzed amination (Buchwald-Hartwig) [5] | Provided reliable methods for C-N bond formation crucial for linking pyridine units |
Early 2000s | Emergence of functionalized bipyridines in kinase inhibitor patents (e.g., Imatinib analogs) [5] | Validated bipyridine scaffolds as privileged structures in medicinal chemistry |
2007 | Patent WO2008031550A2 on nicotinic acid derivatives as mGluR modulators [10] | Directly featured amino-linked bipyridine carboxylic acids as key scaffolds |
2010s | Structural studies of TRPM8 antagonists (e.g., AMG 333) incorporating nicotinic acid [7] | Demonstrated therapeutic potential of nicotinic acid derivatives in ion channel modulation |
2018-2025 | Computational SAR and docking studies of pyridine derivatives (e.g., KATII inhibitors) [8] | Enabled rational design of target compound analogs for specific enzyme targets |
The pharmacological relevance of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid stems primarily from its bifunctional pyridine architecture, which allows simultaneous engagement with multiple binding domains on target proteins. This capability positions it advantageously within several therapeutic contexts:
Enzyme Inhibition: The compound serves as a core structure for designing inhibitors targeting pyridoxal-5′-phosphate (PLP)-dependent enzymes. Computational docking studies suggest that derivatives can bind competitively in the active site of kynurenine aminotransferase II (KATII), an enzyme pivotal in the kynurenine pathway implicated in schizophrenia and other neuropsychiatric disorders [8]. The carboxylic acid group is postulated to coordinate with key arginine residues (e.g., ARG20) within the KATII binding pocket, while the 6-methylpyridyl group occupies a hydrophobic subpocket. This binding mode, supported by molecular dynamics simulations, mirrors interactions observed with established inhibitors like NS1502, albeit with distinct binding kinetics requiring further optimization [8].
Table 2: Comparative Enzyme Inhibitory Activities of Pyridine-Carboxylic Acid Derivatives
Compound | Target Enzyme | Reported IC₅₀/ Kᵢ | Key Structural Features Enabling Inhibition | Primary Therapeutic Indication |
---|---|---|---|---|
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid (modeled) | KATII | Computational binding affinity comparable to nicotine [8] | Carboxylic acid coordination, amino linker flexibility, hydrophobic methylpyridine | Schizophrenia (cognitive deficits) |
NS1502 | KATII | 30-100 nM [8] | Dichlorophthalimide group, phenylpropanoic acid | Neurological disorders |
PF-04859989 | KATII | Irreversible inhibitor (Kinact/KI = 5900 M⁻¹s⁻¹) [8] | Mechanism-based inactivation via keto-acid formation | Epilepsy, schizophrenia |
6-Hydroxy-3-succinoylsemialdehyde-pyridine (6H3SAP) | KATII | Docking score comparable to nicotine [8] | Aldehyde group potentially forming Schiff base | Schizophrenia (proposed) |
Nicotinic Acid (Niacin) | HMGA-CoA Reductase (indirect) | N/A (clinical lipid lowering) | Carboxylic acid, unsubstituted pyridine | Dyslipidemia |
Receptor Modulation: The compound's structural similarity to nicotinic acid enables its exploration as a modulator of G-protein-coupled receptors (GPCRs) and ion channels. Research on analogs demonstrates significant activity at metabotropic glutamate receptors (mGluRs), particularly mGluR5, where diaryl amino-linked pyridines act as negative allosteric modulators (NAMs) [10]. This interaction is crucial for potential applications in neurological and cognitive disorders, including anxiety, Fragile X syndrome, and Parkinson's disease levodopa-induced dyskinesia. Furthermore, its nicotinic acid moiety resembles components of potent TRP channel antagonists like AMG 333, a clinical candidate targeting TRPM8 for migraine treatment [7]. In AMG 333 ((S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid), the nicotinic acid group forms critical hydrogen bonds within the TRPM8 binding pocket, suggesting that the target compound could serve as a simplified scaffold for novel TRP channel modulators.
Table 3: Receptor Modulation Profiles of Structurally Related Pyridine Derivatives
Receptor Target | Compound Example | Activity | Structural Determinants | Therapeutic Application |
---|---|---|---|---|
mGluR5 | Derivatives from WO2008031550A2 [10] | Negative Allosteric Modulation | Biaryl amino linker, pyridine carboxylic acid | Cognitive disorders, anxiety |
TRPM8 | AMG 333 [7] | Antagonism (IC₅₀ = 2–5 nM) | Nicotinamide carboxamide, fluorinated biaryl | Migraine, neuropathic pain |
P2X Receptors | Various pyridine carboxylates [2] | Allosteric modulation | Variable; carboxylate critical for orthosteric/allo-site binding | Pain, inflammation |
nAChR | 6-Hydroxy-L-nicotine [8] | Agonism/Antagonism | Hydroxypyridine, pyrrolidine conformation | Neurological disorders (proposed) |
Synthetic Methodologies and SAR Exploration: Synthetic access to 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid typically involves sequential functionalization strategies. A common route starts with 6-methylnicotinic acid or its ester derivatives, followed by protection/deprotection sequences to enable selective C-N coupling. Key steps often include:
Despite its potential, research on 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid faces significant unresolved challenges that limit its therapeutic translation:
Undefined Protein Interaction Landscape: While computational models propose binding modes for specific targets like KATII [8], comprehensive experimental validation of its direct molecular targets remains lacking. Crucially, potential off-target interactions with structurally related enzymes or receptors (e.g., other PLP-dependent aminotransferases or class C GPCRs) are poorly mapped. This gap is particularly relevant given the promiscuity observed among nicotinic acid derivatives interacting with diverse targets like P2X receptors through ectodomain histidine residues [2]. Systematic profiling against panels of pharmacologically relevant targets using techniques like thermal shift assays or fragment screening could illuminate this unexplored interactome. Furthermore, its potential to modulate "undruggable" targets, such as protein-protein interfaces or transcription factors implicated in diseases like schizophrenia, represents a virtually uncharted area [9].
Incomplete Metabolic and Pharmacokinetic (PK) Characterization: The metabolic fate and ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are inadequately studied. Based on structurally related pyridine carboxylic acids, several potential metabolic pathways can be hypothesized:
Formulation and Chemical Stability Challenges: The zwitterionic nature resulting from its basic amino linker and acidic carboxylic acid group presents unique formulation hurdles. Potential issues include:
Lack of In Vivo Efficacy and Target Engagement Data: Perhaps the most critical gap is the absence of robust in vivo proof-of-concept studies. While in silico and in vitro data suggest target interactions [7] [8] [10], evidence demonstrating:
Table 4: Key Knowledge Gaps and Research Priorities for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic Acid
Knowledge Gap Domain | Specific Unresolved Questions | Required Methodologies/Approaches | Potential Impact on Field |
---|---|---|---|
Target Specificity & Polypharmacology | What are the primary off-targets? Does it modulate protein-protein interactions relevant to "undruggable" targets? | Chemical proteomics (affinity purification-MS), thermal shift profiling, fragment screening | Identifies repurposing opportunities & toxicity risks |
ADME/Toxicology | Metabolic pathways? CYP inhibition/induction? Brain penetration? | Radiolabeled ADME studies, LC-MS/MS metabolite ID, P-gp/BCRP efflux assays, CYP panels | Enables PK optimization & safety assessment |
Physicochemical & Formulation | Stability profile? Optimal solid form? Prodrug strategies? | Forced degradation studies, polymorph screening, co-crystal engineering, prodrug synthesis | Develops viable dosage forms for in vivo studies |
In Vivo Validation | Does it engage target and show efficacy in disease models? | Microdialysis (biomarkers), behavioral models (e.g., prepulse inhibition for schizophrenia), target occupancy imaging | Provides proof-of-concept for therapeutic utility |
Structure-Activity Relationships (Beyond Core) | Impact of linker modification (e.g., CH₂ insertion, carbonyl addition)? Isosteric replacements? | Focused library synthesis, computational SAR, high-throughput screening | Expands chemical space & identifies superior analogs |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1